![molecular formula C19H14O2 B2549091 (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one CAS No. 132434-51-6](/img/structure/B2549091.png)
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one
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Description
Biphenyl is a simple aromatic hydrocarbon with two phenyl rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound you mentioned seems to be a complex organic molecule that contains these structures.
Chemical Reactions Analysis
Furfuryl alcohol, a related compound, undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . It’s plausible that “(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one” might undergo similar reactions, but this would depend on the exact structure and functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, furfuryl alcohol is a colorless liquid that is miscible with but unstable in water . The properties of “(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one” could be similar or different depending on its structure and functional groups.Scientific Research Applications
Photophysical Properties
A study focused on the photophysical properties of chalcone derivatives, closely related to (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one, indicates significant solvatochromic effects due to intramolecular charge transfer interactions. This suggests potential applications in solvent polarity sensors and photo-responsive materials (Kumari et al., 2017).
Crystal Structures and Intermolecular Interactions
Another study synthesized similar chalcone derivatives, examining their crystal structures and intermolecular interactions. These findings are relevant for materials science, particularly in designing substances with specific crystal packing and interaction characteristics (Salian et al., 2018).
Semiconductor Applications
Research on furan-based biphenyl end-capped oligomers, closely related to the target compound, reveals their potential as semiconductors for organic light-emitting field effect transistors (OLETs). Their high thermostability and unusual packing structures suggest utility in advanced electronic applications (Oniwa et al., 2013).
Molecular Docking and Antibacterial Activity
In the realm of pharmaceutical research, a study involved molecular docking of novel synthesized derivatives, including furan-based compounds, for antibacterial activity. This suggests potential applications in drug design and discovery (Khumar et al., 2018).
Electrochemical Applications
A study on biphenyl-based compounds, similar to the target compound, investigated their use as corrosion inhibitors for mild steel, highlighting potential applications in material protection and electrochemistry (Baskar et al., 2012).
Polymerization and Capacitance Properties
Furan derivatives have been explored for their ease of polymerization and enhanced capacitance properties in electrochemical studies. This indicates their potential use in supercapacitor applications and advanced energy storage technologies (Mo et al., 2015).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(13-12-18-7-4-14-21-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-14H/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQWBOPWQQNAIH-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one |
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